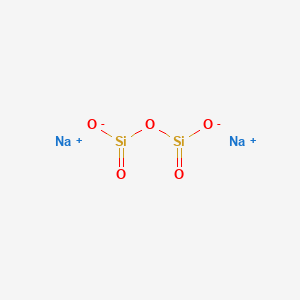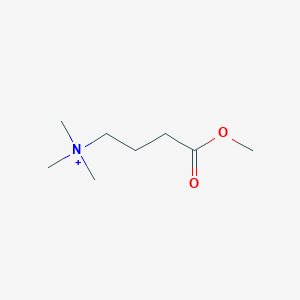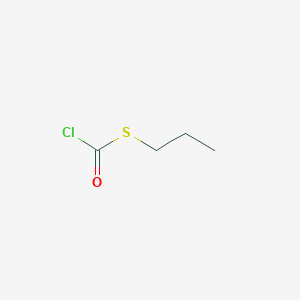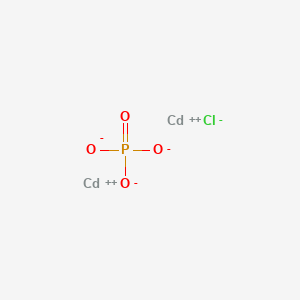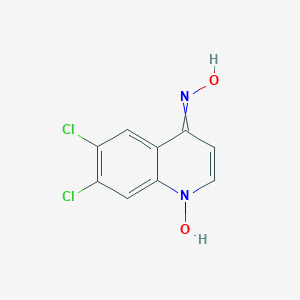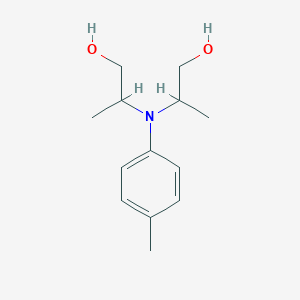
2,2'-(p-Tolylimino)dipropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(p-Tolylimino)dipropanol, also known as TIDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a chiral molecule with two asymmetric centers and has been synthesized through different methods. The purpose of
Mecanismo De Acción
The mechanism of action of 2,2'-(p-Tolylimino)dipropanol is not fully understood. However, it has been proposed that 2,2'-(p-Tolylimino)dipropanol acts as a Lewis base, which forms a complex with a Lewis acid. This complex then acts as a catalyst in various reactions, resulting in high enantioselectivity.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2,2'-(p-Tolylimino)dipropanol. However, studies have shown that 2,2'-(p-Tolylimino)dipropanol is non-toxic and does not have any significant adverse effects on living organisms. 2,2'-(p-Tolylimino)dipropanol has also been shown to have low solubility in water, which limits its potential applications in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2'-(p-Tolylimino)dipropanol is its high enantioselectivity in asymmetric catalysis reactions. 2,2'-(p-Tolylimino)dipropanol is also easy to synthesize and has low toxicity. However, 2,2'-(p-Tolylimino)dipropanol has limited solubility in water, which limits its potential applications in biological systems. Additionally, 2,2'-(p-Tolylimino)dipropanol is relatively expensive compared to other chiral ligands.
Direcciones Futuras
There are several future directions for the study of 2,2'-(p-Tolylimino)dipropanol. One potential direction is the development of new synthesis methods for 2,2'-(p-Tolylimino)dipropanol that are more efficient and cost-effective. Another direction is the study of 2,2'-(p-Tolylimino)dipropanol's potential applications in the synthesis of chiral pharmaceuticals and agrochemicals. Additionally, further research is needed to understand the mechanism of action of 2,2'-(p-Tolylimino)dipropanol and its potential applications in biological systems.
Conclusion
In conclusion, 2,2'-(p-Tolylimino)dipropanol is a chiral molecule with two asymmetric centers that has gained attention in scientific research due to its potential applications in various fields. 2,2'-(p-Tolylimino)dipropanol can be synthesized through different methods and has been studied for its potential applications in asymmetric catalysis, the synthesis of chiral pharmaceuticals and agrochemicals. The mechanism of action of 2,2'-(p-Tolylimino)dipropanol is not fully understood, and there is limited research on its biochemical and physiological effects. 2,2'-(p-Tolylimino)dipropanol has advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
2,2'-(p-Tolylimino)dipropanol can be synthesized through different methods, including the reaction of p-toluidine with glycidol in the presence of a catalyst. Another method involves the reaction of p-toluidine with epichlorohydrin to form 2-(p-tolylamino)propanol, which is then reacted with formaldehyde to produce 2,2'-(p-Tolylimino)dipropanol. The synthesis of 2,2'-(p-Tolylimino)dipropanol has also been achieved through the reaction of p-toluidine with glycidol in the presence of a chiral ligand, which results in the formation of 2,2'-(p-Tolylimino)dipropanol with high enantiomeric excess.
Aplicaciones Científicas De Investigación
2,2'-(p-Tolylimino)dipropanol has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 2,2'-(p-Tolylimino)dipropanol is in the field of asymmetric catalysis. 2,2'-(p-Tolylimino)dipropanol has been used as a chiral ligand in asymmetric catalysis reactions, which has resulted in high enantioselectivity. 2,2'-(p-Tolylimino)dipropanol has also been studied for its potential applications in the synthesis of chiral pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
10578-12-8 |
|---|---|
Nombre del producto |
2,2'-(p-Tolylimino)dipropanol |
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
2-[N-(1-hydroxypropan-2-yl)-4-methylanilino]propan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(11(2)8-15)12(3)9-16/h4-7,11-12,15-16H,8-9H2,1-3H3 |
Clave InChI |
NUAIBPOSHMRLSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C(C)CO)C(C)CO |
SMILES canónico |
CC1=CC=C(C=C1)N(C(C)CO)C(C)CO |
Otros números CAS |
10578-12-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



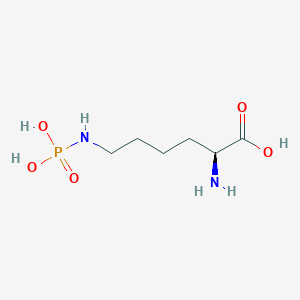
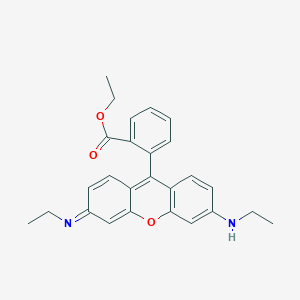
![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)
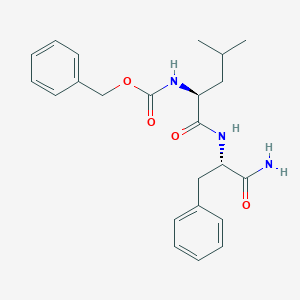
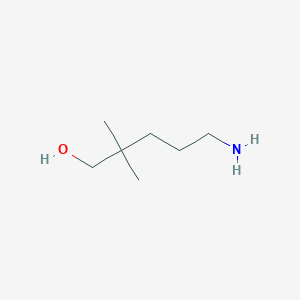
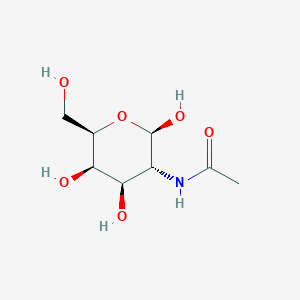
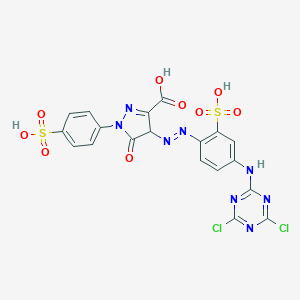
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
